molecular formula C11H12N2 B043601 5,7-Dimethylquinolin-6-amine CAS No. 116632-61-2

5,7-Dimethylquinolin-6-amine

Cat. No.: B043601
CAS No.: 116632-61-2
M. Wt: 172.23 g/mol
InChI Key: SNLPCYJQWSWSJA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6-quinolinamine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of two methyl groups at the 5th and 7th positions and an amine group at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-6-quinolinamine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones, is another method used to prepare quinoline compounds .

Industrial Production Methods

Industrial production of 5,7-Dimethyl-6-quinolinamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-6-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-6-quinolinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-6-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-6-quinolinamine is unique due to the presence of both methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

116632-61-2

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,7-dimethylquinolin-6-amine

InChI

InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3

InChI Key

SNLPCYJQWSWSJA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=N2)C(=C1N)C

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1N)C

Synonyms

6-Quinolinamine,5,7-dimethyl-(9CI)

Origin of Product

United States

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